molecular formula C28H50N2O14 B8114182 BocNH-PEG8-CH2CH2COONHS

BocNH-PEG8-CH2CH2COONHS

Cat. No.: B8114182
M. Wt: 638.7 g/mol
InChI Key: IMHWEHHFADRZAV-UHFFFAOYSA-N
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Description

BocNH-PEG8-CH2CH2COONHS is a chemical compound known for its utility in various biomedical applications. It is a polyethylene glycol (PEG) derivative with a Boc-protected amine group and an N-hydroxysuccinimide (NHS) ester. This compound is often used as a linker or crosslinker in the synthesis of bioconjugates, facilitating the attachment of biomolecules to surfaces or other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG8-CH2CH2COONHS typically involves the following steps:

    PEGylation: Polyethylene glycol (PEG) is reacted with a suitable reagent to introduce functional groups.

    Boc Protection: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    NHS Ester Formation: The carboxyl group is activated by converting it into an NHS ester, which is highly reactive towards amines.

The reaction conditions often involve the use of organic solvents like dichloromethane (DCM) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as column chromatography and recrystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG8-CH2CH2COONHS undergoes several types of chemical reactions, including:

    Substitution Reactions: The NHS ester reacts readily with primary amines to form stable amide bonds.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.

Common Reagents and Conditions

    Substitution: Typically involves primary amines and mild bases like triethylamine (TEA) in organic solvents.

    Deprotection: Uses acids such as trifluoroacetic acid (TFA) to remove the Boc group.

Major Products

Scientific Research Applications

BocNH-PEG8-CH2CH2COONHS has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the attachment of biomolecules to surfaces, aiding in the study of biological interactions.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the production of diagnostic tools and biosensors.

Mechanism of Action

The primary mechanism of action for BocNH-PEG8-CH2CH2COONHS involves its ability to form stable amide bonds with primary amines. This reactivity is due to the presence of the NHS ester, which is highly reactive towards nucleophiles like amines. The PEG chain provides solubility and flexibility, while the Boc group offers protection during synthesis .

Comparison with Similar Compounds

Similar Compounds

    BocNH-PEG8-CH2COOH: Similar structure but lacks the NHS ester, making it less reactive towards amines.

    BocNH-PEG8-NH2: Contains a free amine group instead of an NHS ester, used for different types of conjugation reactions.

Uniqueness

BocNH-PEG8-CH2CH2COONHS is unique due to its combination of a Boc-protected amine and an NHS ester, providing both protection and reactivity in one molecule. This makes it highly versatile for various bioconjugation applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N2O14/c1-28(2,3)43-27(34)29-7-9-36-11-13-38-15-17-40-19-21-42-23-22-41-20-18-39-16-14-37-12-10-35-8-6-26(33)44-30-24(31)4-5-25(30)32/h4-23H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHWEHHFADRZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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